8-Hydroxymianserin glucuronide
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Overview
Description
Beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin-8-yl: is a complex organic compound that belongs to the class of glucopyranosiduronic acids. This compound is characterized by its unique structure, which includes a glucopyranosiduronic acid moiety linked to a hexahydro-dibenzo-pyrazino-azepin scaffold. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin-8-yl involves multiple steps, including the protection and deprotection of functional groups, glycosylation, and cyclization reactions. One common approach involves the regioselective benzoylation of unprotected beta-glycopyranosides with benzoyl cyanide and an amine catalyst . This method allows for the selective protection of hydroxyl groups, facilitating subsequent synthetic steps.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods typically include large-scale glycosylation reactions, followed by purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin-8-yl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, beta-D-Glucopyranosiduronic acid derivatives are studied for their potential roles in cellular processes and metabolic pathways. They are also used as probes to investigate enzyme activities and substrate specificities.
Medicine: The compound and its derivatives have potential therapeutic applications. They are investigated for their anti-inflammatory, anti-cancer, and anti-microbial properties .
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin-8-yl involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and nitric oxide synthase (NOS), thereby reducing the production of pro-inflammatory mediators . Additionally, it may interfere with cellular signaling pathways, leading to the modulation of gene expression and cellular responses.
Comparison with Similar Compounds
Phenyl beta-D-glucopyranoside: Known for its anti-inflammatory and anti-cancer activities.
Beta-D-glucopyranosiduronic acid, methyl, methyl ester, 2,3,4-triacetate: Used in carbohydrate chemistry and glycobiology research.
P-Nitrophenyl-beta-D-glucuronide: Utilized as a substrate for enzyme assays.
Uniqueness: Beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin-8-yl stands out due to its complex structure, which combines a glucopyranosiduronic acid moiety with a hexahydro-dibenzo-pyrazino-azepin scaffold. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
8-Hydroxymianserin glucuronide is a metabolite derived from the pharmacological agent mirtazapine, which is primarily used as an antidepressant. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its glucuronidation, a process that enhances the solubility and excretion of compounds in biological systems. The molecular formula is C17H23N4O9P, with a molecular weight of approximately 458.1269 g/mol. Its structure allows for interaction with various biological targets, which is crucial for its activity.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems and potential anticancer pathways:
- Antidepressant Activity : As a metabolite of mirtazapine, it may retain some properties that modulate serotonin and norepinephrine levels in the brain.
- Anticancer Properties : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and choriocarcinoma (Jeg-3) cells. The compound has been shown to significantly inhibit cell proliferation, suggesting a mechanism that may involve apoptosis or cell cycle arrest .
In Vitro Studies
Several studies have investigated the cytotoxic effects of this compound:
- Cytotoxicity Assays : In vitro assays using the MTT method have demonstrated that this compound exhibits significant cytotoxicity towards cancer cell lines. For instance, one study reported an IC50 value of approximately 26.02 μg/ml for MCF-7 cells .
- Mechanistic Insights : The compound's mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis. For example, it has been noted to inhibit Jeg-3 cell growth by up to 62% compared to untreated controls .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects:
- Antibacterial Activity : Preliminary findings suggest that it may possess antibacterial properties against certain pathogens, although specific data on the spectrum of activity remains limited.
Case Studies and Clinical Relevance
Case studies involving mirtazapine and its metabolites highlight the relevance of this compound in clinical settings:
- Biotransformation Studies : Research on the biotransformation of mirtazapine has shown that this compound is formed through metabolic processes in the liver, indicating its potential systemic effects following administration .
- Pharmacological Implications : Understanding the pharmacokinetics and dynamics of this metabolite can inform therapeutic strategies, especially in patients receiving mirtazapine for depression who may also have comorbid conditions like cancer.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | IC50 (μg/ml) | Primary Activity |
---|---|---|---|
This compound | C17H23N4O9P | 26.02 | Anticancer |
Mirtazapine | C17H19N3 | N/A | Antidepressant |
Norviburtinal | C16H20N2O3 | N/A | Anticancer |
Properties
Molecular Formula |
C24H28N2O7 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-yl)oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H28N2O7/c1-25-8-9-26-17-7-6-15(32-24-21(29)19(27)20(28)22(33-24)23(30)31)11-14(17)10-13-4-2-3-5-16(13)18(26)12-25/h2-7,11,18-22,24,27-29H,8-10,12H2,1H3,(H,30,31)/t18?,19-,20-,21+,22-,24+/m0/s1 |
InChI Key |
BIPZSOCAFBEZTQ-JZOWGYKDSA-N |
Isomeric SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
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